molecular formula C8H14N2O5 B1246670 4beta,5beta-Dihydroxy-6beta-(acetylamino)piperidine-3alpha-carboxylic acid

4beta,5beta-Dihydroxy-6beta-(acetylamino)piperidine-3alpha-carboxylic acid

Cat. No.: B1246670
M. Wt: 218.21 g/mol
InChI Key: DQTKLICLJUKNCG-BDVNFPICSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4beta,5beta-Dihydroxy-6beta-(acetylamino)piperidine-3alpha-carboxylic acid is a natural product found in Streptomyces nobilis with data available.

Scientific Research Applications

Synthesis and Molecular Modeling

4Beta,19-dihydroxyandrost-5-en-17-one, a competitive inhibitor of estrogen synthetase (aromatase), has been synthesized through a process involving 4beta,5beta-isomer formation. This synthesis provides insights into the structural properties of powerful aromatase inhibitors (Numazawa, Yamada, Watari, & Ando, 2002).

Structural Analysis

3beta,6beta-Dihydroxyolean-12-en-27-oic acid, a related compound, demonstrates the significance of ring conformation and hydrogen bonding in oleanane triterpenoids. This analysis contributes to understanding the molecular structure of similar compounds (Sun & Pan, 2004).

SAR Studies of Piperidine-Based Analogues

The synthesis of 4beta-aryl-1-methyl-3alpha-(3-substituted-1,2,4-oxadiazol-5-yl)piperidines shows how variations in the substituent in the oxadiazole ring affect their biological activity. This research enhances understanding of structure-activity relationships in piperidine-based analogues (Petukhov, Zhang, Johnson, Tella, & Kozikowski, 2001).

Synthesis of Piperidine Derivatives

The synthesis of N-acetyl-4-piperidinecarboxylic acid and its derivatives illustrates the process of creating compounds with potential psychotherapeutic applications. This synthesis process is vital for developing new therapeutic agents (Ji Ya-fei, 2011).

Antimetastatic Activity of Piperidine Derivatives

L-Iduronic acid-type 1-N-iminosugars, derived from piperidine compounds, have been shown to inhibit cell invasion and metastasis, offering insights into potential cancer therapies (Nishimura, Satoh, Adachi, Kondo, Takeuchi, Azetaka, Fukuyasu, & Iizuka, 1997).

Properties

Molecular Formula

C8H14N2O5

Molecular Weight

218.21 g/mol

IUPAC Name

(3S,4R,5S,6R)-6-acetamido-4,5-dihydroxypiperidine-3-carboxylic acid

InChI

InChI=1S/C8H14N2O5/c1-3(11)10-7-6(13)5(12)4(2-9-7)8(14)15/h4-7,9,12-13H,2H2,1H3,(H,10,11)(H,14,15)/t4-,5+,6+,7+/m0/s1

InChI Key

DQTKLICLJUKNCG-BDVNFPICSA-N

Isomeric SMILES

CC(=O)N[C@@H]1[C@@H]([C@@H]([C@H](CN1)C(=O)O)O)O

Canonical SMILES

CC(=O)NC1C(C(C(CN1)C(=O)O)O)O

Synonyms

3,4-diepisiastatin B
3-episiastatin B
4,5-diepisiastatin B
5-episiastatin B
6-episiastatin B
A-72363 A-1
A-72363 A-2
A-72363 B
A-72363 C
siastatin
siastatin B
siastatin B of siastatin
siastatins

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4beta,5beta-Dihydroxy-6beta-(acetylamino)piperidine-3alpha-carboxylic acid
Reactant of Route 2
4beta,5beta-Dihydroxy-6beta-(acetylamino)piperidine-3alpha-carboxylic acid
Reactant of Route 3
4beta,5beta-Dihydroxy-6beta-(acetylamino)piperidine-3alpha-carboxylic acid
Reactant of Route 4
4beta,5beta-Dihydroxy-6beta-(acetylamino)piperidine-3alpha-carboxylic acid
Reactant of Route 5
Reactant of Route 5
4beta,5beta-Dihydroxy-6beta-(acetylamino)piperidine-3alpha-carboxylic acid
Reactant of Route 6
4beta,5beta-Dihydroxy-6beta-(acetylamino)piperidine-3alpha-carboxylic acid

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